1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step processes. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action for 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A structural analogue with similar biological activities.
(Azetidin-2-yl)acetic acid: Another analogue used in peptide synthesis.
Uniqueness
1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its combined azetidine and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O4/c12-6-5(7(13)14)3-11(8(15)10-6)4-1-9-2-4/h3-4,9H,1-2H2,(H,13,14)(H,10,12,15) |
InChI Key |
ZQNDVPCNGASPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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